molecular formula C8H14Ge B13801989 Germole, 1,1,3,4-tetramethyl- CAS No. 82763-96-0

Germole, 1,1,3,4-tetramethyl-

Cat. No.: B13801989
CAS No.: 82763-96-0
M. Wt: 182.83 g/mol
InChI Key: UQEFUUUMVQTOEX-UHFFFAOYSA-N
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Description

Germole, 1,1,3,4-tetramethyl- is an organogermanium compound with the molecular formula C₈H₁₄Ge. It is a member of the germole family, which are five-membered heterocyclic compounds containing germanium. This compound is known for its unique structural and electronic properties, making it a subject of interest in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Germole, 1,1,3,4-tetramethyl- typically involves the reaction of germanium tetrachloride with an appropriate organolithium reagent. One common method is the reaction of germanium tetrachloride with 1,1,3,4-tetramethyl-1,3-butadiene in the presence of a base such as lithium diisopropylamide (LDA). The reaction is carried out under an inert atmosphere, typically at low temperatures to prevent unwanted side reactions .

Industrial Production Methods

While specific industrial production methods for Germole, 1,1,3,4-tetramethyl- are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity. Industrial production would also focus on cost-effective and environmentally friendly processes .

Chemical Reactions Analysis

Types of Reactions

Germole, 1,1,3,4-tetramethyl- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield germole oxides, while substitution reactions can produce a variety of germole derivatives with different functional groups .

Scientific Research Applications

Germole, 1,1,3,4-tetramethyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Germole, 1,1,3,4-tetramethyl- involves its interaction with various molecular targets and pathways. The compound’s unique electronic structure allows it to participate in a range of chemical reactions, influencing its reactivity and interactions with other molecules. Specific pathways and targets depend on the context of its use, such as in catalysis or material science .

Comparison with Similar Compounds

Similar Compounds

    Silole, 1,1,3,4-tetramethyl-: A silicon analog with similar structural properties but different electronic characteristics.

    Stannole, 1,1,3,4-tetramethyl-: A tin analog that exhibits different reactivity due to the presence of tin instead of germanium.

    Plumbole, 1,1,3,4-tetramethyl-: A lead analog with distinct chemical behavior compared to germole

Uniqueness

Germole, 1,1,3,4-tetramethyl- is unique due to the presence of germanium, which imparts specific electronic properties that are different from its silicon, tin, and lead analogs. These properties make it particularly useful in the development of advanced materials and in various chemical reactions .

Properties

CAS No.

82763-96-0

Molecular Formula

C8H14Ge

Molecular Weight

182.83 g/mol

IUPAC Name

1,1,3,4-tetramethylgermole

InChI

InChI=1S/C8H14Ge/c1-7-5-9(3,4)6-8(7)2/h5-6H,1-4H3

InChI Key

UQEFUUUMVQTOEX-UHFFFAOYSA-N

Canonical SMILES

CC1=C[Ge](C=C1C)(C)C

Origin of Product

United States

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